molecular formula C8H8FNO2 B12122701 2-fluoro-N-(hydroxymethyl)benzamide

2-fluoro-N-(hydroxymethyl)benzamide

Cat. No.: B12122701
M. Wt: 169.15 g/mol
InChI Key: KOOVJYLWGIAXBL-UHFFFAOYSA-N
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Description

2-fluoro-N-(hydroxymethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxymethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(hydroxymethyl)benzamide can be achieved through the direct condensation of 2-fluorobenzoic acid and hydroxymethylamine. The reaction is typically carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and an eco-friendly process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-(hydroxymethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(hydroxymethyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s metabolic stability and lipophilicity, enhancing its potential as a therapeutic agent. Additionally, the hydroxymethyl group provides a site for further chemical modifications, allowing for the development of a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-N-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H8FNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)

InChI Key

KOOVJYLWGIAXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCO)F

Origin of Product

United States

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